Fargesin

描述

Fargesin is a bioactive neolignan isolated from magnolia plants. It has been found to have antihypertensive and anti-inflammatory effects .

Synthesis Analysis

Fargesin exhibits anti-inflammation effects on THP-1 cells via suppression of PKC pathway including downstream JNK, nuclear factors AP-1 and NF-ĸB . It also inhibits melanin synthesis in murine malignant and immortalized melanocytes by regulating PKA/CREB and P38/MAPK signaling pathways .

Molecular Structure Analysis

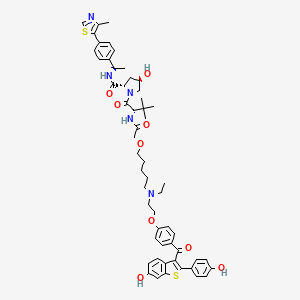

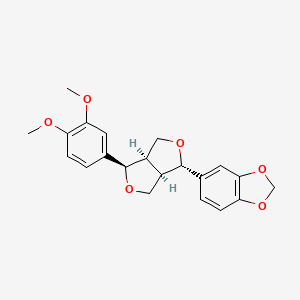

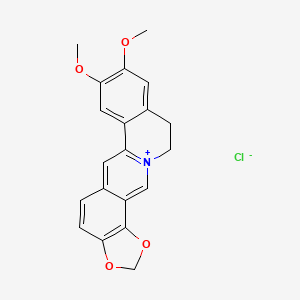

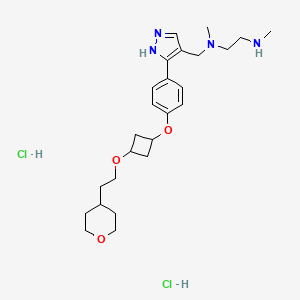

The molecular formula of Fargesin is C21H22O6, and its molecular weight is 370.40 g/mol .

Chemical Reactions Analysis

Fargesin has been found to inhibit cell proliferation and transformation by suppression of epidermal growth factor (EGF)-stimulated G1/S-phase cell cycle transition in premalignant JB6 Cl41 and HaCaT cells . It also inhibits melanin production in murine melanoma cells, normal melanocytes, and zebrafish embryos .

Physical And Chemical Properties Analysis

Fargesin is a white to off-white solid with a density of 1.265±0.06 g/cm3. It has a boiling point of 506.4±50.0 °C at 760 mmHg and a flash point of 208.923°C .

科学研究应用

Treatment of Inflammatory Bowel Disease (IBD)

Fargesin is a bioactive lignan from Flos Magnoliae, an herb widely used in the treatment of allergic rhinitis, sinusitis, and headache in Asia . It has been found to ameliorate experimental inflammatory bowel disease (IBD) in mice . Oral administration of fargesin significantly attenuated the symptoms of dextran sulfate sodium (DSS)-induced colitis in mice by decreasing the inflammatory infiltration and myeloperoxidase (MPO) activity, reducing tumor necrosis factor (TNF)-α secretion, and inhibiting nitric oxide (NO) production in colitis mice .

Anti-Inflammatory Effects

Fargesin has demonstrated anti-inflammatory effects. In a study, administration of fargesin suppressed the excessive NO production in DSS-colitis mice and downregulated iNOS, COX-2, and TNF-α protein expression in LPS-stimulated RAW264.7 cells .

Treatment of Osteoarthritis

Fargesin has been found to ameliorate osteoarthritis via macrophage reprogramming by downregulating MAPK and NF-κB pathways . Fargesin attenuated articular cartilage degeneration and synovitis, resulting in substantially lower Osteoarthritis Research Society International (OARSI) and synovitis scores . In particular, significantly increased M2 polarization and decreased M1 polarization in synovial macrophages were found in fargesin-treated CIOA mice compared to controls .

Regulation of Cell Cycle

Fargesin has been studied for its role in the regulation of the cell cycle . It was found that the G1-phase cell cycle accumulation of JB6 Cl41 and HaCaT cells treated by fargesin was mediated by a growth factor-induced G1/S cell cycle transition .

作用机制

Target of Action

Fargesin, a bioactive lignan derived from Flos Magnoliae, has been found to primarily target glucose transporter (GLUT)-4 and PKM2 , which play crucial roles in glucose metabolism and cancer progression respectively . It also targets macrophages , influencing their polarization .

Mode of Action

Fargesin stimulates glucose consumption in L6 myotubes by enhancing GLUT-4 translocation to the cell surface . This process is mediated by the activation of the phosphatidylinositol-3 kinase (PI3 K)–Akt pathway . In cancer cells, Fargesin targets PKM2, interfering with H3 histone lactylation and inhibiting non-small cell lung cancer progression . In the context of osteoarthritis, Fargesin switches the polarized phenotypes of macrophages from M1 to M2 subtypes .

Biochemical Pathways

Fargesin affects several biochemical pathways. It activates the PI3 K–Akt pathway, stimulating glucose uptake . It also downregulates the p38/ERK MAPK and p65/NF-κB signaling pathways, which are involved in inflammation and cancer progression .

Pharmacokinetics

Result of Action

Fargesin has multiple cellular effects. It increases basal glucose uptake in L6 myotubes , inhibits cell proliferation in non-small cell lung cancer , and attenuates articular cartilage degeneration and synovitis in osteoarthritis . These effects are achieved through its interaction with its targets and modulation of various biochemical pathways.

Action Environment

The action of Fargesin can be influenced by environmental factors. For instance, in an experimental model of inflammatory bowel disease, Fargesin was found to be effective in reducing inflammation when administered orally . .

属性

IUPAC Name |

5-[(3S,3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3/t14-,15-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOGQCSIVCQXBT-LATRNWQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317922 | |

| Record name | (±)-Fargesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68296-27-5, 31008-19-2 | |

| Record name | (+)-Fargesin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68296-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Fargesin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31008-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Fargesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FARGESIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR9853GI71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[3-(Benzhydryloxyiminomethyl)-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B607334.png)

![N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B607335.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide](/img/structure/B607350.png)

![(5S)-1'-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo[1,5-b][2]benzazepine-3,4'-piperidine]-1-one](/img/structure/B607357.png)